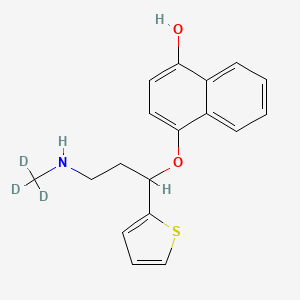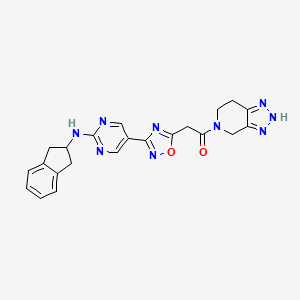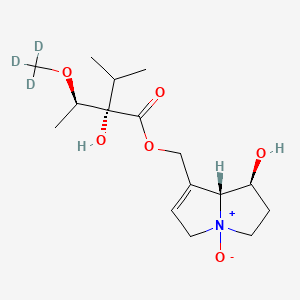
Heliotrine N-oxide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heliotrine N-oxide-d3 is a deuterium-labeled derivative of Heliotrine N-oxide, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family. This compound is used in scientific research to study the metabolism and toxicology of pyrrolizidine alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heliotrine N-oxide-d3 can be synthesized through the deuteration of Heliotrine N-oxide. The process involves the introduction of deuterium atoms into the Heliotrine N-oxide molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterium gas and catalysts in bulk quantities ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Heliotrine N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the N-oxide group to the corresponding amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of more oxidized pyrrolizidine derivatives.
Reduction: Formation of Heliotrine-d3.
Substitution: Formation of substituted pyrrolizidine derivatives.
Aplicaciones Científicas De Investigación
Heliotrine N-oxide-d3 is widely used in scientific research for various applications:
Chemistry: Studying the chemical properties and reactivity of pyrrolizidine alkaloids.
Biology: Investigating the biological effects and metabolism of pyrrolizidine alkaloids in living organisms.
Medicine: Researching the toxicological effects and potential therapeutic applications of pyrrolizidine alkaloids.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and feed.
Mecanismo De Acción
Heliotrine N-oxide-d3 exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to the genotoxic and carcinogenic effects of pyrrolizidine alkaloids. The primary molecular targets are the liver and other tissues where metabolic activation occurs.
Comparación Con Compuestos Similares
Similar Compounds
Heliotrine N-oxide: The non-deuterated form of Heliotrine N-oxide-d3.
Lasiocarpine N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.
Europine N-oxide: A related pyrrolizidine alkaloid N-oxide found in the same plant family.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for the tracking of the compound’s metabolic fate and provides insights into the mechanisms of action and toxicology of pyrrolizidine alkaloids.
Propiedades
Fórmula molecular |
C16H27NO6 |
|---|---|
Peso molecular |
332.41 g/mol |
Nombre IUPAC |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1/i4D3 |
Clave InChI |
QSTHEUSPIBEICI-RLAGFPRLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O |
SMILES canónico |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


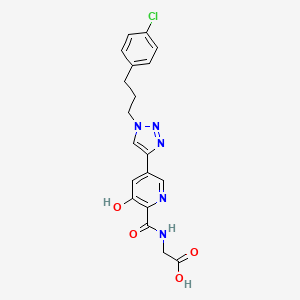




![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
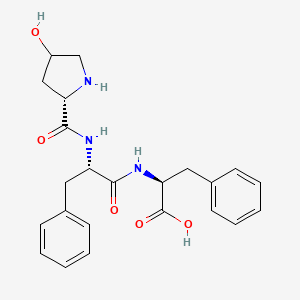


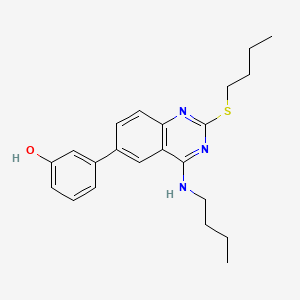
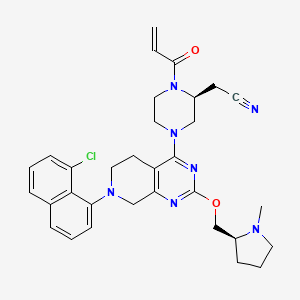
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
